1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)-
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Overview
Description
1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- is a derivative of indole, a significant heterocyclic compound known for its diverse biological and chemical properties. This compound, with the molecular formula C9H3F3INO2 and a molecular weight of 341.03, is characterized by the presence of iodine and trifluoromethyl groups, which contribute to its unique chemical behavior .
Preparation Methods
The synthesis of 1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- typically involves the introduction of iodine and trifluoromethyl groups into the indole-2,3-dione framework. One common method includes the reaction of indole-2,3-dione with iodine and trifluoromethylating agents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of indoline derivatives.
Scientific Research Applications
1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The presence of iodine and trifluoromethyl groups enhances its ability to bind to biological receptors, thereby modulating their activity. This compound can inhibit or activate various enzymes and proteins, leading to its observed biological effects .
Comparison with Similar Compounds
1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- can be compared with other indole derivatives such as:
1H-Indole-2,3-dione: Lacks the iodine and trifluoromethyl groups, resulting in different chemical and biological properties.
4-Iodo-1H-indole-2,3-dione: Contains iodine but not the trifluoromethyl group, leading to variations in reactivity and applications.
6-(Trifluoromethyl)-1H-indole-2,3-dione: Contains the trifluoromethyl group but not iodine, affecting its chemical behavior and potential uses. The unique combination of iodine and trifluoromethyl groups in 1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- makes it distinct and valuable for specific applications.
Properties
CAS No. |
389571-79-3 |
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Molecular Formula |
C9H3F3INO2 |
Molecular Weight |
341.02 g/mol |
IUPAC Name |
4-iodo-6-(trifluoromethyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H3F3INO2/c10-9(11,12)3-1-4(13)6-5(2-3)14-8(16)7(6)15/h1-2H,(H,14,15,16) |
InChI Key |
ZJJBWXFYCLGVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C2=O)I)C(F)(F)F |
Origin of Product |
United States |
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